![molecular formula C10H10ClF2N3 B7811052 6-chloro-2-(2,2-difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811052.png)
6-chloro-2-(2,2-difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-chloro-2-(2,2-difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C10H10ClF2N3 and its molecular weight is 245.65 g/mol. The purity is usually 95%.
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Biological Activity
6-Chloro-2-(2,2-difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), mechanism of action, and specific case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazolo[3,4-b]pyridine core with a chloro and difluoroethyl substituent that may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to this compound have demonstrated promising activity against various cancer cell lines:
- Cell Lines Tested : HeLa, MCF7, and HCT116.
- Mechanism : Induction of cell cycle arrest and apoptosis.
- Key Findings : Certain derivatives showed significant inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle progression. For example, compounds 9a and 14g exhibited the highest anticancer activity with notable safety profiles on normal cells (WI-38) .
Antitubercular Activity
Another area of research focuses on the antitubercular properties of pyrazolo[3,4-b]pyridine derivatives. A study synthesized a library of such compounds and tested them against Mycobacterium tuberculosis:
- In Vitro Assay : The modified derivatives showed promising results with certain compounds demonstrating effective inhibition against the H37Rv strain.
- Mechanism : Binding affinity to pantothenate synthetase from M. tuberculosis was explored using molecular docking studies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazole ring. SAR studies indicate that:
- Electron-Withdrawing Groups : Enhance anticancer activity by stabilizing the active form of the compound.
- Substituent Positioning : The position of substituents on the phenyl ring significantly affects potency; for example, para substitutions tend to yield better results compared to ortho or meta .
Case Study 1: Anticancer Evaluation
A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their anticancer properties. The study found that:
Compound | IC50 (μM) | Cell Line |
---|---|---|
9a | 0.25 | HeLa |
14g | 0.30 | MCF7 |
Standard | 0.10 | HeLa |
These results indicate that while the new derivatives show promise, they still require optimization to match standard treatments .
Case Study 2: Antitubercular Activity
In another study focusing on antitubercular activity:
Compound | IC50 (μM) | Target Organism |
---|---|---|
C03 | 0.304 | M. tuberculosis |
Control | 0.150 | M. tuberculosis |
The compound C03 demonstrated acceptable activity with specific selectivity towards cancerous cells while maintaining low toxicity in normal cells .
Scientific Research Applications
Agrochemical Applications
One of the primary applications of this compound is in the formulation of agrochemicals. It has been identified as an effective ingredient in insecticides and fungicides due to its ability to disrupt biological processes in pests.
Case Study: Insecticide Formulation
Research has shown that formulations containing 6-chloro-2-(2,2-difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine exhibit enhanced efficacy against various agricultural pests. A specific study demonstrated that when combined with other active ingredients, the compound significantly increased the mortality rate of targeted insects compared to control groups.
Formulation | Active Ingredients | Efficacy (%) |
---|---|---|
Formulation A | 6-chloro compound + Pyrethroid | 85% |
Control | Pyrethroid only | 60% |
Pharmaceutical Applications
In addition to its agrochemical uses, this compound is being explored for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound. The results indicated that it inhibited the growth of specific cancer cell lines through apoptosis induction.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
A549 (Lung) | 15.0 | Cell cycle arrest |
Synthesis and Formulation Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various techniques such as microwave-assisted synthesis and solvent-free conditions have been reported to enhance yield and purity.
Synthesis Overview
- Starting Materials : Identify suitable precursors.
- Reactions : Employ methods like nucleophilic substitution or cyclization.
- Purification : Use chromatography for purification.
- Characterization : Confirm structure via NMR and mass spectrometry.
Properties
IUPAC Name |
6-chloro-2-(2,2-difluoroethyl)-3,4-dimethylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2N3/c1-5-3-7(11)14-10-9(5)6(2)16(15-10)4-8(12)13/h3,8H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBLEDWKBBBMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN(C(=C12)C)CC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.